2-Bromo-4-(methoxymethyl)thiophene
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Overview
Description
2-Bromo-4-(methoxymethyl)thiophene: is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position and a methoxymethyl group at the 4-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(methoxymethyl)thiophene can be achieved through several methods. One common approach involves the bromination of 4-(methoxymethyl)thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(methoxymethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiophene derivatives.
Scientific Research Applications
2-Bromo-4-(methoxymethyl)thiophene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used in the development of biologically active compounds and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(methoxymethyl)thiophene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling involves the formation of a carbon-carbon bond between the thiophene ring and another aromatic compound. The specific molecular targets and pathways involved vary depending on the reaction and application.
Comparison with Similar Compounds
2-Bromothiophene: Similar structure but lacks the methoxymethyl group.
4-Methoxymethylthiophene: Similar structure but lacks the bromine atom.
2-Bromo-3-methoxythiophene: Similar structure but with the methoxy group at the 3-position.
Uniqueness: 2-Bromo-4-(methoxymethyl)thiophene is unique due to the presence of both the bromine atom and the methoxymethyl group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
2-bromo-4-(methoxymethyl)thiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-3-5-2-6(7)9-4-5/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVKCOCZXIZNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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